molecular formula C12H22ClNSi2 B14280602 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline CAS No. 138459-62-8

4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline

Cat. No.: B14280602
CAS No.: 138459-62-8
M. Wt: 271.93 g/mol
InChI Key: VLMSBOZIAFZXOA-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is an organosilicon compound with the molecular formula C12H22ClNSi2. It is characterized by the presence of a disilanyl group attached to an aniline moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloro-1,1,2,2-tetramethyldisilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disilanyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylsilyl)-N,N-dimethylaniline
  • 4-(Triethylsilyl)-N,N-dimethylaniline
  • 4-(Triphenylsilyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is unique due to the presence of the chloro group and the disilanyl moiety. These structural features impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

138459-62-8

Molecular Formula

C12H22ClNSi2

Molecular Weight

271.93 g/mol

IUPAC Name

4-[[chloro(dimethyl)silyl]-dimethylsilyl]-N,N-dimethylaniline

InChI

InChI=1S/C12H22ClNSi2/c1-14(2)11-7-9-12(10-8-11)15(3,4)16(5,6)13/h7-10H,1-6H3

InChI Key

VLMSBOZIAFZXOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl

Origin of Product

United States

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